Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate
Description
Properties
CAS No. |
853334-04-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-10-17-13(11)6-4-7-14(17)12-5-2-3-9-16-12/h2-10H,1H3 |
InChI Key |
LTMNXRRIPCACEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridinium Salt Intermediates
A widely employed strategy involves the formation of pyridinium salts followed by intramolecular cyclization. For example, 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide serves as a key intermediate. This compound is synthesized by reacting 2-bromo-1-(4-fluorophenyl)ethanone with pyridine in acetone, yielding a pyridinium bromide salt in 98% yield . Subsequent treatment with a base such as triethylamine induces cyclization, forming the indolizine skeleton. The methyl ester group is introduced via esterification using methanol under acidic conditions.
Key Conditions :
-
Reagents : Pyridine, 2-bromo-1-(4-fluorophenyl)ethanone, triethylamine.
-
Temperature : Room temperature for pyridinium salt formation; reflux for cyclization.
Palladium-mediated coupling reactions enable the introduction of the pyridinyl group at the 5-position. A representative method involves reacting methyl 5,6,7,8-tetrahydro-1-indolizinecarboxylate with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of bis(triphenylphosphine)palladium(II) dichloride . The reaction proceeds via a Suzuki–Miyaura coupling mechanism, followed by oxidation with sodium chlorite to install the carboxylic acid moiety, which is subsequently esterified.
Optimized Parameters :
-
Catalyst : Pd(PPh₃)₂Cl₂ (1–2 mol%).
-
Solvent : N,N-dimethylacetamide.
-
Yield : 56% for the coupled intermediate; 85% after esterification .
Eschenmoser Sulfide Contraction
This method leverages thiolactam intermediates to construct the indolizine core. Starting with 1-methylpiperidine-2-thione , a sulfide contraction reaction with α-bromo-4-acetoxyacetophenone generates a vinylogous amide . Cyclization under basic conditions forms the indolizine framework, followed by esterification with methyl chloroformate.
Critical Steps :
-
Thionation : Conversion of lactams to thiolactams using Lawesson’s reagent.
-
Cyclization : Employing potassium carbonate in DMF at 80°C.
Multi-Component Reactions (MCRs)
Recent advances utilize one-pot MCRs to streamline synthesis. A three-component reaction involving pyridine-2-carbaldehyde, phenylacetylene, and methyl propiolate in the presence of Cu(I) catalysts generates the indolizine core via alkyne cyclization . This method reduces purification steps and improves atom economy.
Advantages :
Comparative Analysis of Methods
| Method | Key Step | Yield | Scalability | Purity |
|---|---|---|---|---|
| Pyridinium Cyclization | Intramolecular cyclization | 60–70% | Moderate | >90% |
| Palladium Coupling | Suzuki–Miyaura coupling | 56% | Low | >85% |
| Sulfide Contraction | Thiolactam cyclization | 45–50% | High | >88% |
| Multi-Component Reaction | Alkyne cyclization | 65–70% | High | >95% |
Mechanistic Insights and Challenges
-
Regioselectivity : The 5-position’s pyridinyl group requires careful control to avoid competing reactions at the 3- or 8-positions. Steric and electronic effects from substituents dictate site selectivity .
-
Esterification : Late-stage esterification risks hydrolysis; thus, in situ protection with trimethylsilyl chloride is recommended .
-
Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product but adds cost for industrial-scale production .
Industrial-Scale Considerations
For large-scale synthesis, the sulfide contraction method offers reproducibility, while MCRs reduce waste. Continuous flow reactors improve safety and yield in palladium-catalyzed routes . Challenges include catalyst recycling and managing exothermic reactions during cyclization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate has shown promise as a potential therapeutic agent due to its unique structural features. Research indicates that it may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound has significant efficacy against certain cancer cell lines, with ongoing research exploring its mechanism of action and potential as an anticancer drug .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases related to enzyme dysregulation .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes can have enhanced properties for catalysis and material science applications.
Material Science
The compound's unique electronic properties make it suitable for developing new materials with specific optical characteristics. This application is particularly relevant in the field of organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of over 50% in several tested lines, highlighting its potential as an effective anticancer agent .
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited phosphodiesterase-4, an enzyme implicated in inflammatory diseases. The study provided insights into the compound's mechanism of action and its therapeutic potential in treating conditions like psoriasis and asthma .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Pyrrole-Based Analogues
Compounds such as Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (12) and its ethyl analog (13) share the pyridinyl and ester functional groups but differ in their pyrrole core. These derivatives are synthesized by heating precursors in acetic acid, achieving lower yields (33% and 29%, respectively) compared to the indolizinecarboxylate’s 60% yield . The indolizine system’s planar structure may offer enhanced stability or reactivity over the non-aromatic pyrrole intermediates.
Indole Derivatives
- Methyl 5-amino-3-methyl-1H-indole-2-carboxylate: This indole-based compound features an amino group at the 5-position and a methyl ester at the 2-position.
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Synthesized via condensation reactions, this derivative incorporates a thiazole ring, expanding its heterocyclic diversity. However, its synthesis requires prolonged refluxing in acetic acid, which may complicate scalability compared to the indolizinecarboxylate’s one-step cycloaddition .
Pyridinyl-Containing Agrochemicals
- Fluazifop-butyl: A herbicide containing a trifluoromethyl-pyridinyl ether group. While it shares the pyridinyl motif, its linear propanoate chain and trifluoromethyl group confer distinct physicochemical properties, such as increased hydrophobicity, suited for pesticidal activity .
- Rosiglitazone Maleate: A diabetes drug with a 2-pyridinylamino-ethoxy substituent. Its benzyl-thiazolidinedione core contrasts with the indolizine system, underscoring how minor structural changes dramatically alter biological targets .
Research Findings and Implications
- Synthetic Efficiency: The indolizinecarboxylate’s 60% yield via cycloaddition is superior to pyrrole-based analogs (29–33%) but lags behind indole derivatives like methyl 5-amino-3-methyl-1H-indole-2-carboxylate (100%). This suggests trade-offs between structural complexity and synthetic accessibility .
- Functional Group Impact : The methoxycarbonyl group in the indolizinecarboxylate may facilitate further derivatization (e.g., hydrolysis to carboxylic acids), contrasting with the static trifluoromethyl or thiazolidinedione groups in other compounds .
Biological Activity
Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound belongs to the indolizine family, characterized by a fused indole and pyridine structure. The compound is synthesized through various methods, often involving reactions with pyridine derivatives and indolizines. Its chemical formula is CHNO.
Antagonistic Properties
Research indicates that this compound exhibits significant antagonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neurological and psychiatric conditions. The compound's binding affinity to the 5-HT2C receptor suggests potential therapeutic applications in treating disorders like anxiety and depression .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown effectiveness against cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This inhibition may lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications.
The biological activity of this compound is believed to stem from its structural features that allow it to interact with neurotransmitter receptors and enzymes. The presence of the pyridine ring enhances its ability to form hydrogen bonds with receptor sites, contributing to its antagonistic effects on serotonin receptors .
Study on Serotonin Receptors
A notable study focused on the compound's effects on serotonin receptor subtypes. In this study, this compound was administered to animal models, revealing a dose-dependent reduction in hyperactivity induced by serotonin agonists. The results indicated a significant blockade of the 5-HT2C receptor, confirming its potential as a therapeutic agent for mood disorders .
Pharmacokinetic Analysis
Another case study evaluated the pharmacokinetics of this compound in human liver microsomes. The findings suggested that the compound undergoes extensive metabolism via cytochrome P450 pathways, which may affect its bioavailability and efficacy when used therapeutically .
Comparative Biological Activity Table
| Compound | Target Receptor | Binding Affinity (pKi) | Inhibition Type |
|---|---|---|---|
| This compound | 5-HT2C | 8.0 | Antagonist |
| SB-242084 (Reference Compound) | 5-HT2C | 9.0 | Selective Antagonist |
| Compound X (Similar Structure) | Various | Varies | Mixed Inhibitor |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridinyl-substituted precursors. For example, analogous indolizine derivatives are synthesized by refluxing 3-formyl-indole carboxylates with heterocyclic amines in acetic acid, followed by fractional crystallization . Optimization includes adjusting stoichiometry (1.1:1 molar ratio of aldehyde to amine), solvent choice (acetic acid for reflux), and purification via recrystallization from DMF/acetic acid mixtures . Monitoring reaction progress with TLC or HPLC is critical to avoid side products like diastereomeric complexes, which require separation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, HSQC), HRMS, and FTIR to confirm structure and functional groups. For example, ¹H-NMR can identify aromatic protons from the indolizine and pyridinyl moieties, while HRMS-ESI provides exact mass verification . X-ray crystallography may resolve ambiguities in stereochemistry, as seen in studies of related thiazole-indole hybrids . Computational methods (DFT) can predict electronic properties like HOMO-LUMO gaps, aiding in understanding reactivity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess degradation under light, humidity, and temperature. While direct data for this compound is limited, analogous indolizines are stable at room temperature in inert atmospheres but degrade in acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify decomposition products like oxidized pyridinyl groups or hydrolyzed esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the pyridinyl group) or impurities. Use variable-temperature NMR to detect conformational changes . Compare experimental data with DFT-simulated spectra to assign signals correctly. For example, unexpected splitting in aromatic regions could indicate π-π stacking or tautomerism, which can be validated via NOESY or COSY experiments .
Q. What strategies are effective in designing this compound analogs for biological activity studies?
- Methodological Answer : Focus on modifying the indolizine core or pyridinyl substituents. For instance:
- Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyl 5-position to enhance metabolic stability, as seen in fluazifop-butyl derivatives .
- Replace the methyl ester with bioisosteres (e.g., amides) to improve solubility, guided by QSAR models .
- Validate activity via enzyme inhibition assays (e.g., kinase or reductase targets) using protocols from pyrroline-5-carboxylate reductase studies .
Q. How can computational modeling predict the degradation pathways of this compound under oxidative stress?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian09) to model radical-mediated oxidation. Identify vulnerable sites (e.g., indolizine C5 or pyridinyl C2) and compare with experimental LC-MS data from forced degradation studies (H₂O₂ exposure). Molecular dynamics simulations can predict aggregation tendencies that accelerate decomposition .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. For in vitro assays (e.g., cytotoxicity), normalize data to controls and apply ANOVA with post-hoc tests (Tukey’s HSD) to compare means. Address outliers via Grubbs’ test, and validate reproducibility across ≥3 independent replicates .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Docking Studies : Use AutoDock Vina to model binding poses against crystal structures of target enzymes (e.g., PYCR1 ).
- Mutagenesis : Validate key residues (e.g., catalytic sites) by comparing wild-type vs. mutant enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
